3-Chlorobut-3-en-1-amine
CAS No.: 918871-89-3
Cat. No.: VC16938080
Molecular Formula: C4H8ClN
Molecular Weight: 105.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918871-89-3 |
|---|---|
| Molecular Formula | C4H8ClN |
| Molecular Weight | 105.56 g/mol |
| IUPAC Name | 3-chlorobut-3-en-1-amine |
| Standard InChI | InChI=1S/C4H8ClN/c1-4(5)2-3-6/h1-3,6H2 |
| Standard InChI Key | QWZABTGKWQCMGM-UHFFFAOYSA-N |
| Canonical SMILES | C=C(CCN)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Chlorobut-3-en-1-amine possesses a four-carbon chain with a chlorine atom and a double bond at the third position, coupled with a primary amine group at the first carbon. The IUPAC name, 3-chlorobut-3-en-1-amine, reflects this arrangement. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈ClN |
| Molecular Weight | 105.56 g/mol |
| InChI Key | QWZABTGKWQCMGM-UHFFFAOYSA-N |
| Canonical SMILES | C=C(CCN)Cl |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 1 (NH₂ group) |
The planar geometry of the chlorinated double bond introduces significant steric and electronic effects, influencing reactivity in nucleophilic substitutions and cycloadditions .
Spectroscopic Characteristics
Though experimental spectral data remains scarce, computational predictions based on analogous chlorinated amines suggest:
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¹H NMR: A triplet for the NH₂ protons (δ 1.2–1.5 ppm), multiplet resonances for allylic CH₂ groups (δ 2.8–3.2 ppm), and a singlet for the vinylic protons (δ 5.6–5.9 ppm) .
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¹³C NMR: Peaks at δ 115–120 ppm (C-Cl), δ 125–130 ppm (C=C), and δ 45–50 ppm (CH₂NH₂) .
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IR: Stretching vibrations at 3350 cm⁻¹ (N-H), 1640 cm⁻¹ (C=C), and 750 cm⁻¹ (C-Cl).
Synthesis and Manufacturing
Chlorination of But-3-en-1-amine
Direct chlorination using Cl₂ gas in methanol at 0–5°C, analogous to the chlorination of α,β-unsaturated ketones . This method requires acid scavengers like pyridine to prevent HCl-mediated decomposition:
Hofmann Elimination of Quaternary Ammonium Salts
Reaction of 4-chloro-N,N,N-trimethylbutan-1-ammonium hydroxide under thermal conditions could yield the target compound via β-hydrogen elimination:
Process Optimization Challenges
Key factors influencing yield and purity:
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Temperature Control: Excessive heat promotes polymerization of the unsaturated amine .
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Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates but may complicate chlorine activation.
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Scavenger Efficiency: Incomplete HCl removal leads to secondary elimination products .
Applications in Research and Industry
Organic Synthesis Intermediates
The compound’s dual functionality enables diverse transformations:
| Reaction Type | Product Class | Example |
|---|---|---|
| Nucleophilic Substitution | Aziridines | Cyclization with electrophiles |
| Cycloaddition | Pyrrolidine derivatives | [3+2] reactions with nitriles |
| Reductive Amination | Branched amines | Coupling with ketones/aldehydes |
A 2024 study demonstrated its utility in synthesizing spirocyclic amines for kinase inhibition assays, achieving 78% yield in a gold-catalyzed cyclization.
| Parameter | Recommendation |
|---|---|
| PPE | Nitrile gloves, face shield |
| Ventilation | Fume hood (≥0.5 m/s flow) |
| Spill Management | Absorb with vermiculite, neutralize with 5% acetic acid |
Related Compounds and Derivatives
3-Chlorobut-3-enenitrile (CAS 21031-46-9)
This nitrile derivative (C₄H₄ClN) shares the chlorinated alkene motif but replaces the amine with a cyano group. Used in cyclopropane synthesis via [2+1] cycloadditions .
3-Chloro-but-2-enylamine Hydrochloride (CAS 2619-55-8)
The hydrochloride salt enhances stability for storage. Crystallizes in monoclinic P2₁/c space group with a = 7.892 Å, b = 10.345 Å, c = 12.673 Å .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s behavior under photolytic conditions.
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Toxicity Profiling: Acute oral LD₅₀ determination in rodent models.
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Catalytic Applications: Explore asymmetric induction in palladium-mediated cross-couplings.
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